N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidine-4-carboxylic acid and various halogen derivatives . Protodeboronation of alkyl boronic esters is a common approach in the synthesis of related compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Scientific Research Applications
Potential in Treating CNS Disorders
Research indicates that N-alkylated arylsulfonamide derivatives, including compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been identified for their selective antagonism at the 5-HT7 receptor. These compounds demonstrate distinct antidepressant-like and pro-cognitive properties, suggesting their potential for treating CNS disorders (Canale et al., 2016).
Synthesis of Novel Anticancer and Antimicrobial Heterocyclic Benzenesulfonamide Derivatives
A study focused on the synthesis of novel heterocyclic sulfonamides with significant anticancer and antimicrobial activities. These compounds, derived from cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide, demonstrated promising in-vitro activities against breast cancer cell lines and Klebsiella pneumonia, highlighting their therapeutic potential (Debbabi et al., 2016).
Development of Sulfamidate-fused Piperidin-4-ones
Another research effort presented a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones, showcasing high diastereo- and enantioselectivity. This synthesis route opens up new possibilities for creating compounds with potential pharmaceutical applications (Liu et al., 2013).
Enabling Parallel Medicinal Chemistry
The efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative was demonstrated. This methodology supports the rapid development of pyrazole-4-sulfonamides and other heterocyclic compounds, illustrating the versatility of such chemical frameworks in drug discovery and development (Tucker et al., 2015).
Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives
A series of pyrazole-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against cancer cell lines. Some compounds showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, highlighting the potential of these compounds in cancer therapy (Mert et al., 2014).
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-21-12-14(11-19-21)26(24,25)20-10-13-6-8-22(9-7-13)17(23)15-4-2-3-5-16(15)18/h2-5,11-13,20H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLDWFNZKIVCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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